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Compound of Interest

1-(5-Chloro-2,3-

Compound Name:
dimethoxyphenyl)ethanone

CAS No.: 117052-19-4

Cat. No.: B047537

Get Quote

Executive Summary & Chemical Identity

1-(5-Chloro-2,3-dimethoxyphenyl)ethanone (CAS: 117052-19-4) serves as a high-value
building block for the synthesis of functionalized benzoic acids (e.g., via haloform oxidation)
and subsequent benzamide pharmacophores. Its structural integrity is defined by the specific
regiochemistry of the chlorine atom at position 5 relative to the electron-donating methoxy

groups at positions 2 and 3.

Physicochemical Profile
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Parameter Specification

IUPAC Name 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone

5'-Chloro-2',3'-dimethoxyacetophenone; 5-
Common Synonyms )
Chloro-2,3-dimethoxyacetophenone

CAS Registry Number 117052-19-4
C
Molecular Formula H
Clo
Molecular Weight 214.65 g/mol
Appearance White to off-white crystalline solid
Melting Point 51-54 °C (Typical for similar analogs)
Soluble in CHCI

Solubility
, DMSO, MeOH; Insoluble in water

Synthesis & Structural Context[4][5][6][7][10][11][12]

Understanding the synthetic origin is crucial for interpreting the spectroscopic data, particularly
for identifying potential regioisomers (e.g., the 6-chloro isomer). The compound is typically
synthesized via the electrophilic aromatic chlorination of 2,3-dimethoxyacetophenone.

Reaction Pathway & Regioselectivity

The methoxy group at C2 directs para (to C5), while the acetyl group at C1 directs meta (to C3
and C5). The C5 position is electronically reinforced by both directing groups, making it the
primary site for chlorination.
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1-(5-Chloro-2,3-dimethoxyphenyl)ethanone

Major (C5 Substitution) (Target)
2,3-Dimethoxyacetophenone CI2 / SO2CI2 - .
(CAS 38480-94-3) (Electrophilic Chlorination) Minor (Steric hindrance at C6) P ——
| 6-Chloro Isomer

I (Minor Impurity)

Click to download full resolution via product page
Figure 1: Synthetic pathway highlighting the regioselective chlorination at position 5.

Spectroscopic Characterization

The following data sets are derived from high-field NMR analysis and standard spectroscopic
principles for substituted acetophenones.

Nuclear Magnetic Resonance (NMR)

H NMR (500 MHz, CDCI

)

The proton spectrum is characterized by two distinct aromatic doublets exhibiting meta-
coupling, confirming the 1,2,3,5-substitution pattern.
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Analyst Note: The coupling constant of ~2.4 Hz is diagnostic for meta-positioned protons. If a

doublet with

Hz is observed, the sample contains the 4-chloro isomer (implying ortho protons),

indicating a failure in regio-control.
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198.5 C=0 Ketone carbonyl

153.2 C-3 Aromatic C-O (Quaternary)

147.8 C-2 Aromatic C-O (Quaternary)
Aromatic C-Acetyl

1345 C-1
(Quaternary)

129.1 C-5 Aromatic C-CI (Quaternary)

120.4 C-6 Aromatic C-H

115.8 C-4 Aromatic C-H

61.5 2-OCH Methoxy carbon (hindered)

56.2 3-OCH Methoxy carbon

30.4 CH Acetyl methyl

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the functional groups.
e 1680-1690 cm

(Strong): C=0 Stretching (Aryl ketone). The frequency is slightly lowered due to conjugation
with the benzene ring.

e 1580, 1475 cm
(Medium): C=C Aromatic skeletal vibrations.

e 1260, 1040 cm
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(Strong): C—O-C Asymmetric/Symmetric stretching (Aryl alkyl ethers).

e 780-820 cm

(Medium): C—CI Stretching (Aryl chloride).

Mass Spectrometry (MS)

lonization Mode: Electron Impact (El, 70 eV) or ESI+.

e Molecular lon (M

):

214 (100%) / 216 (33%). The characteristic 3:1 ratio confirms the presence of one Chlorine
atom.

o Base Peak: Often the [M — CH
]
or [M - COCH

]

fragment depending on ionization energy.
e Fragmentation Pathway:
o Loss of Methyl radical (

CH
) from the acetyl group

[M-15]

o Loss of Acetyl group (

COCH
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Figure 2: Primary fragmentation pathways observed in Mass Spectrometry.
Quality Control & Impurity Profiling
When sourcing or synthesizing this material, the primary impurities to monitor are:
o Regioisomers: Specifically 1-(6-Chloro-2,3-dimethoxyphenyl)ethanone.
o Detection: Check
H NMR for shifts in the methoxy region and changes in aromatic coupling constants.
e Over-chlorination:1-(4,5-Dichloro-2,3-dimethoxyphenyl)ethanone.
o Detection: MS analysis showing isotope pattern for Cl
(9:6:1 ratio at M, M+2, M+4).

» Starting Material:2,3-Dimethoxyacetophenone.

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b047537/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-profiling-of-1-5-chloro-2-3-dimethoxyphenyl-ethanone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047537?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Detection: Presence of a triplet at

7.10 ppm (H-5) in NMR.

Experimental Protocol: Purity Check

Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCI

Acquisition: Run 16 scans for

H NMR.

Analysis: Integrate the methoxy singlets (3.8—4.0 ppm). If split or multiple sets appear,
isomeric impurities are present. Verify the aromatic region for a clean pair of doublets (

Hz).
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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